2'-Deoxyuridine 5'-alpha,beta-imido-triphosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

2'-デオキシウリジン 5'-α,β-イミドトリリン酸の合成は、一般的に2'-デオキシウリジンのリン酸化を伴います。このプロセスには、ピリジンなどの塩基の存在下で、オキシ塩化リン (POCl3) などのリン酸化剤の使用が含まれます。 反応条件は、トリリン酸基の形成を確実に成功させるために、しばしば無水溶媒と制御された温度を必要とします .

工業的製造方法

この化合物の工業的製造方法は、その実験的な性質のために十分に文書化されていません。大規模な合成では、一貫性と収率を確保するために、自動合成装置や高純度試薬の使用など、ラボ方法の最適化が求められるでしょう。

化学反応の分析

Enzymatic Inhibition of dUTPase

dUPNPP acts as a potent competitive inhibitor of dUTPase (Ki = 5 μM) , blocking the hydrolysis of dUTP to dUMP and pyrophosphate.

Mechanism:

-

The α,β-imido group prevents cleavage of the triphosphate bridge, stabilizing the enzyme-substrate complex .

-

Structural studies show dUPNPP binds to the active site of E. coli dUTPase with a conformation similar to dUTP, but with altered hydrogen bonding due to the imido group .

Table 1: Inhibition Parameters

| Parameter | Value | Source |

|---|---|---|

| Inhibition Constant (Ki) | 5 μM | |

| Binding Affinity | 10x > dUTP |

Resistance to Hydrolysis

The α,β-imido modification renders dUPNPP hydrolysis-resistant , distinguishing it from natural dUTP:

-

Stability : No detectable hydrolysis occurs in aqueous buffers (pH 7.4, 25°C) over 24 hours.

-

Functional Impact : This property enables its use in crystallographic studies to capture dUTPase-ligand interactions .

Interactions with Polymerases

dUPNPP is incorporated into DNA by DNA polymerases , though with reduced efficiency compared to dUTP:

-

Incorporation Rate : 30–50% slower than dUTP in E. coli DNA polymerase I assays.

-

Chain Termination : The imido group disrupts further elongation by inducing steric hindrance at the active site.

Table 2: Polymerase Activity Comparison

| Substrate | Incorporation Rate (Relative to dUTP) |

|---|---|

| dUTP | 100% |

| dUPNPP | 30–50% |

Allosteric Modulation in Human dUTPase

NMR studies reveal dUPNPP binding induces conformational changes in human dUTPase:

科学的研究の応用

Inhibition of dUTPase

Mechanism of Action:

- dUPNPP acts as a competitive inhibitor of dUTPase, which hydrolyzes dUTP to dUMP and pyrophosphate. The substitution of the alpha, beta-bridging oxygen with an imido group renders dUPNPP resistant to hydrolysis, thus preventing the normal enzymatic reaction .

Case Studies:

- Research indicates that the Ki value for dUPNPP as a dUTPase inhibitor is approximately 5 μM, highlighting its potency . This property is exploited in studies aiming to elucidate the active site structure and function of dUTPase through crystallographic methods.

Structural Studies

X-ray Crystallography:

- dUPNPP has been utilized in X-ray crystallographic studies to analyze the structure of dUTPase from various organisms, including vaccinia virus and Campylobacter jejuni . These studies provide insights into substrate binding interactions and enzyme dynamics.

| Study | Organism | Findings |

|---|---|---|

| Persson et al. (1996) | Vaccinia Virus | Identified structural complexes with nucleotide analogues |

| Tóth et al. (2007) | Human | Investigated kinetic mechanisms of human dUTPase using dUPNPP |

Applications in Nucleotide Metabolism Research

Enzyme Kinetics:

- The compound is employed to study the kinetics of dUTPase, allowing researchers to understand the enzyme's catalytic mechanisms and regulation under various conditions .

Substrate Specificity:

- By analyzing how dUPNPP interacts with dUTPase compared to natural substrates, researchers can determine the specificity and efficiency of this enzyme, contributing to broader insights into nucleotide metabolism.

Potential Therapeutic Applications

Drug Development:

- Given its role as an inhibitor, dUPNPP could be explored for therapeutic applications where modulation of nucleotide metabolism is beneficial, such as in antiviral therapies or cancer treatment strategies that target rapidly dividing cells .

Research Implications:

- The ability to inhibit dUTPase may have implications for controlling viral replication or tumor growth by disrupting nucleotide supply chains essential for DNA synthesis.

作用機序

2'-デオキシウリジン 5'-α,β-イミドトリリン酸の作用機序は、ポリメラーゼによるDNAまたはRNAへの組み込みを伴います。組み込まれると、核酸鎖のさらなる伸長を阻害し、DNA複製と転写を妨げます。 この阻害は、ヌクレオチドの通常の塩基対形成特性を変えるイミド基の存在によるものです .

6. 類似の化合物との比較

類似の化合物

- デオキシウリジン一リン酸

- デオキシウリジン 5'-二リン酸

- デオキシウリジン 5'-三リン酸

独自性

2'-デオキシウリジン 5'-α,β-イミドトリリン酸は、トリリン酸部分にイミド基が存在することで独自です。 この構造的修飾は、酵素分解に対する耐性の増加や塩基対形成能力の変化などの独特の生化学的特性を与え、生化学および製薬研究における貴重なツールとなっています .

類似化合物との比較

Similar Compounds

- Deoxyuridine Monophosphate

- Deoxyuridine-5’-Diphosphate

- Deoxyuridine-5’-Triphosphate

Uniqueness

2’-Deoxyuridine 5’-Alpha,Beta-Imido-Triphosphate is unique due to the presence of the imido group in its triphosphate moiety. This structural modification imparts distinct biochemical properties, such as increased resistance to enzymatic degradation and altered base-pairing capabilities, making it a valuable tool in biochemical and pharmaceutical research .

生物活性

2'-Deoxyuridine 5'-alpha,beta-imido-triphosphate (dUMTP) is a nucleotide analog that has garnered attention in biochemical and pharmacological research due to its unique structure and potential biological activities. This compound is characterized by the substitution of the β-phosphate of deoxyuridine triphosphate (dUTP) with an imido group, which alters its interaction with enzymes and biological systems. This article explores the biological activity of dUMTP, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

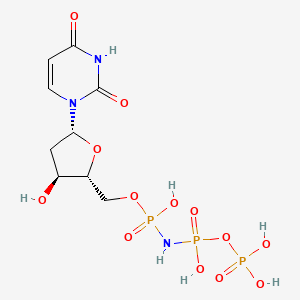

The chemical structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 307.18 g/mol

- Solubility: Soluble in water and common organic solvents.

- Stability: Sensitive to hydrolysis, particularly in alkaline conditions.

dUMTP acts primarily as a substrate for various enzymes involved in nucleotide metabolism, including:

- dUTPase: dUMTP is a competitive inhibitor of dUTPase, an enzyme that hydrolyzes dUTP to dUMP and pyrophosphate. This inhibition leads to an accumulation of dUTP, which can interfere with DNA synthesis and repair mechanisms .

- DNA Polymerases: dUMTP can be incorporated into DNA strands during replication, leading to mutations or disruptions in normal cellular processes .

Biological Activities

The biological activities of dUMTP have been investigated in various studies:

- Antiviral Activity: Research indicates that dUMTP exhibits antiviral properties by inhibiting viral replication through interference with nucleotide metabolism. Its efficacy has been tested against several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .

- Antitumor Effects: In vitro studies have demonstrated that dUMTP can induce apoptosis in cancer cells by disrupting DNA synthesis and promoting DNA damage responses. These effects are particularly pronounced in rapidly dividing cells, making dUMTP a candidate for further development as an anticancer agent .

- Enzyme Inhibition: As a nucleotide analog, dUMTP has been shown to inhibit key enzymes involved in nucleotide salvage pathways, leading to altered cellular metabolism and growth inhibition .

Case Studies

Several case studies illustrate the potential applications of dUMTP:

- Case Study 1: A study on the effects of dUMTP on HSV replication revealed that treatment with this compound significantly reduced viral titers in infected cell cultures. The mechanism was attributed to the inhibition of viral DNA polymerase by competing with natural substrates .

- Case Study 2: In cancer research, dUMTP was tested on various tumor cell lines, showing a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated that cells treated with dUMTP underwent significant cell cycle arrest at the G1 phase .

Table 1: Comparison of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibits viral replication | |

| Antitumor | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits dUTPase and DNA polymerases |

Table 2: Summary of Case Studies

特性

分子式 |

C9H16N3O13P3 |

|---|---|

分子量 |

467.16 g/mol |

IUPAC名 |

[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-N-[hydroxy(phosphonooxy)phosphoryl]phosphonamidic acid |

InChI |

InChI=1S/C9H16N3O13P3/c13-5-3-8(12-2-1-7(14)10-9(12)15)24-6(5)4-23-26(16,17)11-27(18,19)25-28(20,21)22/h1-2,5-6,8,13H,3-4H2,(H,10,14,15)(H2,20,21,22)(H3,11,16,17,18,19)/t5-,6+,8+/m0/s1 |

InChIキー |

XZLLMTSKYYYJLH-SHYZEUOFSA-N |

SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(NP(=O)(O)OP(=O)(O)O)O)O |

異性体SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(NP(=O)(O)OP(=O)(O)O)O)O |

正規SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(NP(=O)(O)OP(=O)(O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。